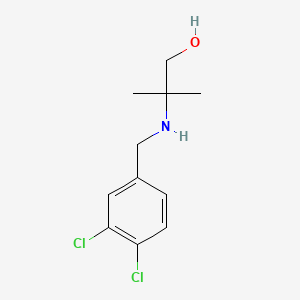

1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl-

Description

1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- is a halogenated amino alcohol derivative with the molecular formula C₁₁H₁₄Cl₂NO and a molecular weight of 248.14 g/mol. Its structure features a 2-methyl-1-propanol backbone substituted with a 3,4-dichlorobenzylamino group. This compound is categorized as an industrial-grade chemical, primarily used as an intermediate in organic synthesis or pharmaceutical manufacturing .

Properties

IUPAC Name |

2-[(3,4-dichlorophenyl)methylamino]-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO/c1-11(2,7-15)14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGKPQZVDBIZCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224713 | |

| Record name | 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73972-49-3 | |

| Record name | 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073972493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC221130 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- typically involves the reaction of 3,4-dichlorobenzylamine with 2-methyl-1-propanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,4-dichlorobenzylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Enzyme Inhibition Studies

The compound has shown promise as an inhibitor of key enzymes involved in neurodegenerative diseases. In particular, studies have demonstrated its inhibitory effects on acetylcholinesterase (AChE) and β-secretase, both of which are critical targets in Alzheimer's disease research. For example, modifications to similar compounds have resulted in enhanced potency against AChE and β-secretase, suggesting that 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- could be developed further as a therapeutic agent for Alzheimer’s disease .

Antimalarial Activity

Another area of interest is the compound's potential antimalarial activity. Research has indicated that derivatives of similar structures exhibit curative effects against Plasmodium berghei, the parasite responsible for malaria. This suggests that 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- might be explored for its antimalarial properties through further structural modifications .

Antiviral Applications

The compound's structure may also lend itself to antiviral applications. Similar compounds have been used as protease inhibitors for hepatitis C virus treatment. The ability to inhibit viral enzymes could be a pathway for developing antiviral therapies using 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- .

Anti-cancer Properties

Preliminary findings suggest that compounds with similar functional groups exhibit activity against various cancer cell lines. Investigating the anticancer potential of 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- could lead to new therapeutic strategies in oncology .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, as a serotonin uptake inhibitor, it binds to serotonin transporters, preventing the reuptake of serotonin into presynaptic neurons. This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and exerting antidepressant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include other amino-propanol derivatives with varying substituents on the benzylamino group or adjacent functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Features |

|---|---|---|---|---|

| 2-(3,4-Dichlorobenzylamino)-2-methyl-1-propanol | C₁₁H₁₄Cl₂NO | 248.14 | 3,4-Dichlorobenzylamino | Halogenated, amino alcohol |

| 3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride | C₁₀H₁₅BrClNO | 288.60 | 3-Bromobenzylamino | Brominated, hydrochloride salt |

| BOC-(S)-2-Amino-3-[(4-methylbenzyl)thio]-1-propanol | C₁₆H₂₅NO₂S | 295.44 | 4-Methylbenzylthio, BOC-protected | Thioether, chiral center |

| (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol | C₂₃H₂₅NO | 331.45 | Dibenzylamino, phenyl | Chiral, bulky aromatic groups |

Key Observations :

- Halogenation Effects: The dichloro- and bromo-substituted analogs exhibit higher molecular weights and lipophilicity compared to non-halogenated derivatives. Chlorine’s electronegativity enhances stability and may improve binding to hydrophobic targets .

- Functional Group Diversity : The BOC-protected thioether derivative introduces sulfur, increasing polarizability and altering reactivity (e.g., susceptibility to oxidation) .

- Chirality: Compounds like (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol highlight the role of stereochemistry in biological activity, a factor less explored in the dichloro derivative .

Physical and Chemical Properties

Table 2: Physical Property Comparison

| Property | 2-(3,4-Dichlorobenzylamino)-2-methyl-1-propanol | 3-[(3-Bromobenzyl)amino]-1-propanol HCl | BOC-(S)-2-Amino-3-[(4-methylbenzyl)thio]-1-propanol |

|---|---|---|---|

| Boiling Point (°C) | Not reported | Not reported | Not reported |

| Solubility | Likely soluble in polar aprotic solvents | High (due to HCl salt) | Moderate (thioether reduces polarity) |

| Stability | Stable under inert conditions | Hygroscopic (salt form) | Sensitive to oxidation (thioether) |

Biological Activity

1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, including its cytotoxicity, neuroprotective properties, and potential applications in treating diseases.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : CHClN

- Molecular Weight : 233.14 g/mol

This structure includes a propanol backbone with a dichlorobenzylamino group that may influence its interaction with biological targets.

Cytotoxicity

Research indicates that compounds similar to 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzylamino compounds can induce apoptosis in human cancer cells by disrupting mitochondrial function and activating caspase pathways .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Compound Concentration (µM) | Effect Observed |

|---|---|---|

| MCF7 (Breast) | 100 | Induction of apoptosis |

| A549 (Lung) | 50 | Cell cycle arrest |

| SH-SY5Y (Neuroblastoma) | 10 | Reduced viability |

Neuroprotective Effects

In neuropharmacological studies, similar compounds have demonstrated neuroprotective properties against β-amyloid toxicity. These effects are attributed to the inhibition of acetylcholinesterase (AChE), which is crucial for maintaining cholinergic neurotransmission. For example, a related compound showed an IC value of 0.268 µM against human AChE, suggesting that modifications to the benzylamine moiety can enhance neuroprotective activity .

Table 2: Neuroprotective Activity Against Aβ Toxicity

| Compound | AChE Inhibition IC (µM) | Anti-Aβ Aggregation (%) at 10 µM |

|---|---|---|

| Compound III | 0.268 | 66 |

| Lead Compound | 3.33 | 24.9 |

The mechanism by which these compounds exert their biological effects often involves interaction with specific receptors or enzymes. For instance, the inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling . Additionally, some studies suggest that these compounds may also modulate pathways involved in oxidative stress responses and inflammation.

Study on Anticancer Activity

In a study examining the anticancer activity of various cytokinin analogs (which share structural similarities with the target compound), it was found that certain derivatives could effectively reduce cell proliferation in multiple myeloma models. The mechanism involved was linked to the suppression of cyclin D1 and D2 transcription, leading to cell cycle arrest and apoptosis .

Neuroprotective Study

Another significant study focused on the neuroprotective properties of benzylamine derivatives against neurodegenerative conditions. The results indicated that these compounds could significantly reduce neuronal death induced by toxic agents like β-amyloid peptides through modulation of apoptotic pathways and enhancement of cellular antioxidant defenses .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- with high purity?

- Methodological Answer : Optimize the reaction using reductive amination between 2-methyl-2-propanol derivatives and 3,4-dichlorobenzylamine. Employ catalysts like sodium cyanoborohydride (NaBH3CN) in methanol or ethanol under inert conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from toluene can enhance purity. Monitor intermediates using TLC and confirm final product structure via -NMR (e.g., δ 1.4 ppm for methyl groups) and LC-MS (m/z ~284 [M+H]) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer : Combine -/-NMR to resolve stereochemistry and substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for dichlorophenyl). Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (CHClNO). Purity (>95%) should be validated via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). FT-IR can identify functional groups (e.g., -OH stretch at ~3300 cm) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation products monthly via HPLC and LC-MS. Protect from light using amber vials. Stability is influenced by the dichlorobenzyl group’s susceptibility to hydrolysis; buffer solutions (pH 1–9) can test pH-dependent degradation .

Advanced Research Questions

Q. What experimental designs are effective for studying the compound’s inhibition of enzymes like stearoyl-CoA desaturase (SCD1)?

- Methodological Answer : Use HepG2 cells or rat liver microsomes to measure SCD1 activity via -oleate incorporation into triglycerides. Compare IC values with known inhibitors (e.g., CVT-11127). Perform dose-response assays (0.1–100 µM) and validate specificity using siRNA knockdown. Pair with lipidomics (LC-MS/MS) to profile changes in unsaturated fatty acids .

Q. How can contradictory data on the compound’s bioactivity be resolved?

- Methodological Answer : Replicate studies under standardized conditions (cell lines, assay protocols). Evaluate off-target effects using kinase profiling panels. Employ molecular docking (AutoDock Vina) to predict binding interactions with SCD1 vs. unrelated targets. Validate via site-directed mutagenesis of predicted binding residues .

Q. What strategies enhance regioselective modification of the dichlorobenzylamino group?

- Methodological Answer : Use protecting groups (e.g., Boc for the amino group) during derivatization. For halogen replacement, employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids. Monitor regioselectivity via -NMR if fluorinated analogs are synthesized. Computational modeling (Gaussian DFT) can predict reactive sites .

Q. How does the 3,4-dichlorobenzyl substituent influence pharmacokinetic properties compared to non-halogenated analogs?

- Methodological Answer : Compare logP (octanol/water partition) values via shake-flask assays. Assess metabolic stability using human liver microsomes (HLM) and CYP450 inhibition screening. Use Caco-2 monolayers to measure permeability. Halogenation typically increases lipophilicity but may reduce oral bioavailability due to higher molecular weight .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer : Fit dose-response curves using nonlinear regression (GraphPad Prism) to calculate IC. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Use principal component analysis (PCA) for omics datasets to identify key metabolic pathways affected .

Q. How can researchers address low reproducibility in enzyme inhibition assays?

- Methodological Answer : Standardize enzyme sources (e.g., recombinant SCD1), substrate concentrations, and incubation times. Include positive controls (e.g., CVT-11127) in each assay plate. Use automated liquid handlers to minimize pipetting errors. Validate results across independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.